MK-3402 Demonstrates Significantly Greater Potency Against VIM-1 and NDM-1 Compared to ANT2681
MK-3402 exhibits markedly superior inhibitory activity against key MBL enzymes compared to the NDM-focused inhibitor ANT2681. For VIM-1, MK-3402 (IC50 = 0.169 nM) is approximately 3,700-fold more potent than ANT2681 (Ki = 0.63 μM / 630 nM) [1]. For IMP-1, MK-3402 (IC50 = 0.53 nM) is approximately 7,200-fold more potent than ANT2681 (Ki = 3.81 μM / 3810 nM) [1]. While MK-3402 is a pan-MBL inhibitor with balanced sub-nanomolar activity across NDM-1, VIM-1, and IMP-1, ANT2681 shows preferential inhibition of NDM-1 and significantly weaker activity against VIM-1 and IMP-1, limiting its utility as a broad-spectrum MBL research tool .
| Evidence Dimension | Enzyme inhibition potency against VIM-1 |
|---|---|
| Target Compound Data | IC50 = 0.169 nM |
| Comparator Or Baseline | ANT2681 Ki = 0.63 μM (630 nM) |
| Quantified Difference | MK-3402 is ~3,700-fold more potent than ANT2681 against VIM-1 |
| Conditions | Biochemical enzyme inhibition assay with purified VIM-1 MBL |
Why This Matters
For studies focused on VIM- and IMP-producing pathogens, the significantly lower potency of ANT2681 against these enzymes necessitates higher concentrations, which may introduce off-target effects and reduce translational fidelity.
- [1] MedChemExpress (MCE). MK-3402 (Compound303) Biological Activity Datasheet. IC50 values for IMP-1, NDM-1, VIM-1. View Source
